molecular formula C7H11N3O2 B156761 6-Amino-1-propyluracil CAS No. 53681-47-3

6-Amino-1-propyluracil

Cat. No. B156761
CAS RN: 53681-47-3
M. Wt: 169.18 g/mol
InChI Key: KTWOUYVBZDZRNV-UHFFFAOYSA-N
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Description

6-Amino-1-propyluracil is a derivative of 6-aminouracil, which is a heterocyclic compound that has been extensively studied for its potential applications in various fields, including medicine and organic synthesis. The compound has been identified as a new oral diuretic and has shown promising results in clinical trials, demonstrating a diuretic effect comparable to that of mercurial diuretics and with a good safety profile .

Synthesis Analysis

The synthesis of 6-aminouracil derivatives, including 6-Amino-1-propyluracil, involves multicomponent reactions that allow for the construction of various heterocyclic structures. These reactions are efficient and versatile, providing access to a wide range of organic compounds . Additionally, 6-aminouracil can be synthesized through one-pot reactions using ionic liquid catalysts, which offer the advantages of recyclability and environmental friendliness . The synthesis of related compounds, such as stable 6-amino-5-thioformyluracils, has been achieved starting from disubstituted uracils, indicating the potential for diverse functionalization of the 6-aminouracil scaffold .

Molecular Structure Analysis

The molecular structure of 6-Amino-1-propyluracil and its derivatives has been explored through various techniques, including X-ray crystallography. The stereochemical integrity of key intermediates in the synthesis of related compounds has been confirmed, which is crucial for understanding the activity of these molecules . The structure of 6-aminouracil itself has been studied, revealing preferred hydrogen-bonding frameworks that are important for its crystallization and interaction with other molecules .

Chemical Reactions Analysis

6-Amino-1-propyluracil and its analogs participate in a variety of chemical reactions that lead to the formation of novel heterocyclic compounds. For instance, reactions with heterocumulenes result in the formation of pyrimido[4,5-d]pyrimidines, showcasing the reactivity of the aminouracil moiety . The versatility of 6-aminouracil in synthesizing fused and related heterocyclic compounds has been demonstrated, with applications in the development of cytotoxic agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1-propyluracil derivatives are influenced by their molecular structure. The presence of amino and propyl groups can affect the solubility, stability, and reactivity of the compound. The diuretic properties of 6-Amino-1-propyluracil suggest specific interactions with biological systems, such as the inhibition of sodium and chloride reabsorption in the renal tubule . The stability of related compounds, such as 6-amino-5-thioformyluracils, has been attributed to the mesomeric effect of the amino group, which can also impact the chemical behavior of 6-Amino-1-propyluracil .

Scientific Research Applications

Field

This application falls under the field of Analytical Chemistry , specifically Chromatography .

Application

6-Amino-1-propyluracil is used in the separation process on Newcrom R1 HPLC column .

Method

This involves the use of liquid chromatography, which is scalable and can be used for isolating impurities in preparative separation . It is also suitable for pharmacokinetics .

Results

The specific outcomes or quantitative data for this application are not provided in the source .

Synthesis of Xanthines

Field

This application is in the field of Medicinal Chemistry , specifically in the Synthesis of Xanthines .

Application

6-Amino-1-propyluracil is used in the synthesis of xanthine derivatives . Xanthine and its derivatives are considered pharmacologically potential moieties that manifest immense biological activities .

Method

The 6-aminouracil was alkylated at 3-position to form 6-amino-3-propyluracil, which undergo nitrosation and reduction to yield 5,6-diamino-3-propyl uracil. The obtained compound was condensed with EDCI and cinnamic acid to form 6-amino-3-propyl-5-styrylcarboxamide and finally, cyclisation was achieved by using alkali to form the resultant xanthine derivative .

Results

The results obtained from this review paper highlight the significance of various xanthine derivatives as possible leads to the development of new drugs .

Safety And Hazards

The safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil, suggests that it is harmful if swallowed. In case of contact with skin or eyes, or if inhaled, it is recommended to seek medical attention .

Relevant Papers The relevant papers retrieved include a review article on the synthesis of heterocyclic compounds using 6-Aminouracil as a starting reagent , and a safety data sheet for a similar compound, 6-Amino-1,3-dipropyluracil .

properties

IUPAC Name

6-amino-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-2-3-10-5(8)4-6(11)9-7(10)12/h4H,2-3,8H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWOUYVBZDZRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=O)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201932
Record name 6-Amino-1-propyluracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-propyluracil

CAS RN

53681-47-3
Record name 6-Amino-1-propyl-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53681-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-1-propyluracil
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Record name 6-Amino-1-propyluracil
Source EPA DSSTox
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Record name 6-amino-1-propyluracil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.344
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

This method was utilized to prepare the N-3 propylpurines. The starting material used was n-propyl urea condensed with ethyl cyanoacetate in the presence of sodium ethoxide to yield the 6-amino-1-propylpyrimidinedione in moderate yield. Commercially available 3-n-propylxanthine could also be used as the starting material.
[Compound]
Name
N-3 propylpurines
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Synthesis routes and methods II

Procedure details

To a solution of 47 g (0.55 mol) cyanoacetic acid and 100 ml of acetic anhydride was added 50 g (0.49 mol) of n-propylurea. The solution was stirred at 60°-70° C. for 1 hour. After cooling; white crystals were filtered off and washed with ethanol. Yield 56.2 g (68%) (I). This was stirred in 100 ml of hot water and 60 ml of 2N NaOH was added in portions so the solution the whole time was basic. The reaction mixture was refluxed for 20 minutes and then neutralized with 5N HCl. After cooling, white crystals were filtered off. Yield 34.3 g (61%) (II) NMR.
Quantity
47 g
Type
reactant
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50 g
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reactant
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Quantity
100 mL
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reactant
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Synthesis routes and methods III

Procedure details

Sodium ethoxide (19.99 g, 293.72 mmol, 2 eq) was dissolved in anhydrous ethanol (210 ml) at 50° C. To the solution was added ethyl 2-cyanoacetate (15.67 ml, 146.86 mmol, 1 eq) then 1-propylurea (15 g, 146.86 mmol, 1 eq), and the mixture was stirred at reflux for 24 hours. The solvent was evaporated under reduced pressure, and the residue was dissolved in water (70 ml). The pH of the solution was adjusted to ˜7 by using concentrated HCl. The light yellow solid formed was collected by filtration, washed with water, and dried under vacuum to afford 23.82 g of the desired product (96% yield): The desired isomer was determined via 2D-NMR; 1H NMR (400 MHz, DMSO-d6) δ 10.3 (1H), 6.79 (2H), 4.52 (1H), 3.68-3.70 (2H), 1.50 (2H), 0.85 (3H); m/z (ES+) 170.18
Quantity
19.99 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
15.67 mL
Type
reactant
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Quantity
15 g
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Yield
96%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
SA Piletsky, EV Piletskaya, TL Panasyuk… - …, 1998 - ACS Publications
… New types of polymeric membranes with molecular recognition sites for l-phenylalanine (l-Phe), 6-amino-1-propyluracil (APU), atrazine, and sialic acid have been prepared using the …
Number of citations: 223 pubs.acs.org
HJ Federsel, E Jakupovic - Process Chemistry in the …, 1999 - books.google.com
… Most fortunate it was during this procedure that we managed to isolate the hitherto non-isolated 6-amino-1-propyluracil, an intermediate in the step 3 ring-closure/nitrosation" cascade", …
Number of citations: 2 books.google.com
B Gong, AR Sanford, JS Ferguson, W Li, S Li - Oligomers-Polymer …, 2007 - Springer
… Based on identical technology, MIP sensors showing responses to 6-amino-1-propyluracil and l-phenylalanine were also constituted recently [68]. …
Number of citations: 129 link.springer.com
PJ Scammells, SP Baker, L Belardinelli… - Journal of medicinal …, 1994 - ACS Publications
… The synthesis of 55 can proceed from 3-allyl-6-amino-l-propyluracil, obtained by the alkylation of 6-amino-1 -propyluracil with allyl bromide.26 In our …
Number of citations: 58 pubs.acs.org
V Suryanarayanan, CT Wu, KC Ho - Electroanalysis, 2010 - Wiley Online Library
In this review, the applications of molecularly imprinted polymer (MIP) materials in the area of electrochemical sensors have been explored. The designs of the MIPs containing different …
K Yano, I Karube - TrAC Trends in Analytical Chemistry, 1999 - Elsevier
… Sensors prepared with atrazine, 6-amino-1-propyluracil, and l-phenylalanine which were non-covalently imprinted showed increases in membrane electro-conductivity. On the other …
Number of citations: 243 www.sciencedirect.com
D Cunliffe, C Alexander - Molecularly imprinted materials, 2004 - taylorfrancis.com
… Noncovalent and covalently imprinted membranes for atrazine, L-phenylalanine, 6amino-1-propyluracil, and sialic acid were prepared on glass ¢lter surfaces using methacrylic acid or (…
Number of citations: 6 www.taylorfrancis.com
MC Blanco-López, MJ Lobo-Castañón… - TrAC Trends in …, 2004 - Elsevier
Molecularly imprinted polymers (MIPs) are becoming an important class of synthetic materials mimicking molecular recognition by natural receptors. This review examines the literature …
Number of citations: 444 www.sciencedirect.com
AP Soldatkin, SV Dzyadevich, YI Korpan… - Биополимеры и …, 1998 - Google 学术搜索
… ""—5 10"'' Steady-state 40 3 month* 2 years AMP 5-10"*—10" J Steady-state 40 3 month* 2 years Sialic acid 5 1Q" 7—5-Ю" 5 Steady-state 40 3 month* 6 months 6-Amino-1-propyluracil*…
Number of citations: 15
M Kotera, JM Lehn, JP Vigneron - Tetrahedron, 1995 - Elsevier
… A mixture of anthracenedianhydride 3 (342 rag, 0.498 mmol), 6-amino-1propyluracil (203 mg, 1.20 mmol) and N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (638 mg, 2.64 retool…
Number of citations: 81 www.sciencedirect.com

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